![molecular formula C10H12O3 B1657444 3-[4-(Hydroxymethyl)phenyl]propanoic acid CAS No. 56703-34-5](/img/structure/B1657444.png)
3-[4-(Hydroxymethyl)phenyl]propanoic acid
Overview
Description
3-[4-(Hydroxymethyl)phenyl]propanoic acid is a compound with the molecular formula C10H12O3 . It is a caffeine metabolite that has shown high antioxidant activity . It is also a very sensitive biomarker for the consumption of relatively small amounts of coffee .
Synthesis Analysis
Phenylpropanoic acid, which is structurally similar to this compound, can be prepared from cinnamic acid by hydrogenation . Other synthetic routes include the reduction with sodium amalgam in water and by electrolysis .Molecular Structure Analysis
The molecular structure of this compound can be viewed using computational tools . The compound has a molecular weight of 180.20000 .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 148-150°C . The compound has a molecular weight of 180.20000 .Scientific Research Applications
Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), has been identified as a naturally occurring phenolic compound with potential as a renewable building block. It enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol. This novel approach allows for the creation of materials with suitable thermal and thermo-mechanical properties for various applications, highlighting its role in the advancement of materials science (Trejo-Machin et al., 2017).
Anti-inflammatory Activities
Research on the tender leaves of Eucommia ulmoides Oliv. has led to the identification of new phenolic compounds structurally related to 3-[4-(Hydroxymethyl)phenyl]propanoic acid. These compounds have been tested for their inhibitory effect on LPS-induced NO production in macrophage cells. This study provides insights into the anti-inflammatory potential of these compounds and enriches the chemical knowledge of Eucommia ulmoides (Ren et al., 2021).
Applications in Anti-Aging Skin Care
A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide has been developed, primarily for use in anti-aging compositions. Due to the biological properties of phloretamide, it is used in skin care compositions that have shown an excellent effect in preventing skin wrinkles, demonstrating its significance in the cosmetic industry (Wawrzyniak et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYBTLKNBKSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605201 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-34-5 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(hydroxymethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B1657361.png)
![2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1657363.png)
![2-[(3-bromo-4-methoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B1657364.png)
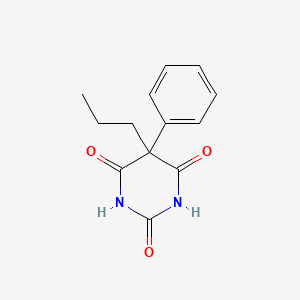
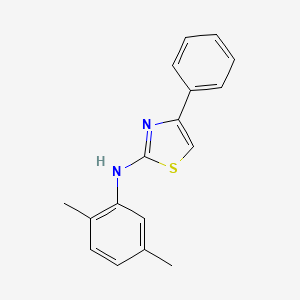
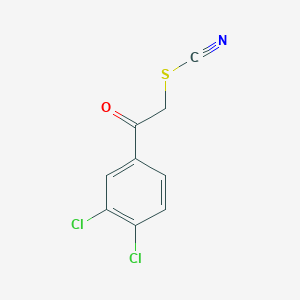
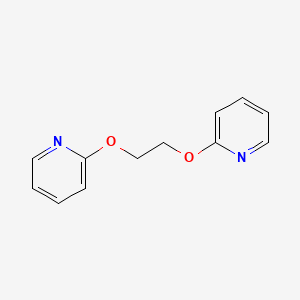

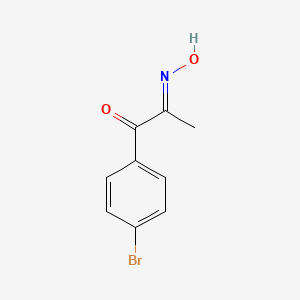

![2,4-Dichloro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B1657378.png)
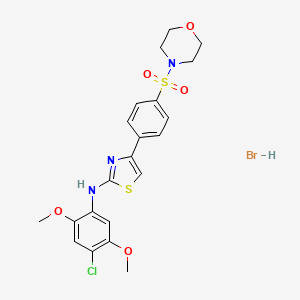
![(2E)-2-[1-(4-hydroxy-3-methoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B1657382.png)
![N-[1-[(1,3-dioxoisoindol-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B1657384.png)
